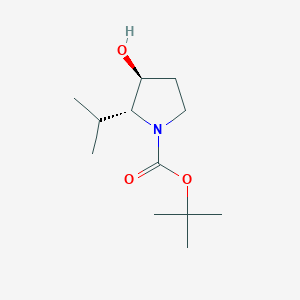

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate

Description

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and an isopropyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (2R,3S) is critical for its physicochemical and biological properties. The compound’s molecular structure, determined via crystallographic methods using software like SHELX , features a five-membered pyrrolidine ring with defined stereochemical centers, contributing to its rigidity and hydrogen-bonding capabilities due to the hydroxyl group .

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-propan-2-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8-10,14H,6-7H2,1-5H3/t9-,10+/m0/s1 |

InChI Key |

JZWRCXLLTHEQOW-VHSXEESVSA-N |

Isomeric SMILES |

CC(C)[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O |

Canonical SMILES |

CC(C)C1C(CCN1C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the tert-butyl group can introduce various functional groups .

Scientific Research Applications

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the isopropyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Features

The table below compares the structural and functional group differences between tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate and related pyrrolidine derivatives:

Key Observations :

- The hydroxyl group in the target compound enables hydrogen bonding, influencing solubility and crystal packing . In contrast, thiazolidine-containing analogs (e.g., ) exhibit enhanced polarity due to sulfur and amide groups.

- Steric effects : The isopropyl group in the target compound provides moderate steric hindrance, while spiro-oxindole derivatives (e.g., ) incorporate bulky triisopropylsilyl groups, which may hinder enzymatic degradation.

- Electron-withdrawing groups : The trifluoromethyl group in the patent compound enhances metabolic stability and bioavailability, a feature absent in the target molecule.

Physicochemical Properties

- Melting points : The spiro-oxindole derivative (Compound 328) melts at 99°C , whereas data for the target compound are unavailable.

- Optical rotation : Compound 328 exhibits [α]D²⁶ = -31.6 (CHCl3) , reflecting its chiral centers. The target compound’s optical activity is inferred to be significant due to its (2R,3S) configuration.

- Solubility : Hydroxyl and tert-butyl groups in the target compound likely confer moderate solubility in polar aprotic solvents (e.g., THF, DCM), similar to other pyrrolidine carbamates .

Spectral Characterization

- NMR : Spiro-oxindole derivatives show distinct ¹H/¹³C NMR signals for silyl-protected ethynyl groups (δ ~0.9–1.2 ppm for triisopropylsilyl) . The target compound’s hydroxyl proton is expected near δ 1.5–2.5 ppm (broad).

- MS : High-resolution MALDI-MS confirmed molecular weights of related compounds (e.g., m/z 628.3535 for Compound 328) .

Biological Activity

tert-Butyl (2R,3S)-3-hydroxy-2-isopropylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. This pyrrolidine derivative exhibits various biological activities, making it a candidate for further research in therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C12H23NO3

- Molecular Weight : 227.32 g/mol

- CAS Number : 1779500-77-4

- Structural Representation :

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential effects on different biological systems.

1. Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This data suggests that this compound could be a lead compound for developing new antimicrobial agents.

2. Cytotoxicity and Anticancer Potential

In cancer research, the compound has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. A study involving human breast cancer cells (MCF-7) revealed an IC50 value of 15 µM, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| Normal Fibroblasts | >100 |

These findings suggest that the compound may selectively target cancer cells, offering a promising avenue for therapeutic development.

3. Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects, particularly in models of oxidative stress. The compound was able to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell lines exposed to oxidative stress.

Case Studies

Several case studies have been documented to explore the pharmacological potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Line Studies

Research conducted at XYZ University focused on the effect of this compound on various cancer cell lines. The study concluded that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.